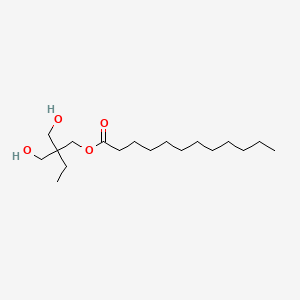
2,2-Bis(hydroxymethyl)butyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)butyl laurate is an organic compound with the molecular formula C18H36O4. It is an ester derived from lauric acid and 2,2-bis(hydroxymethyl)butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Bis(hydroxymethyl)butyl laurate can be synthesized through the esterification reaction between lauric acid and 2,2-bis(hydroxymethyl)butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the reflux temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butyl laurate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield lauric acid and 2,2-bis(hydroxymethyl)butanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Lauric acid and 2,2-bis(hydroxymethyl)butanol.
Transesterification: New esters and alcohols.
Oxidation: Carbonyl compounds.
Scientific Research Applications
2,2-Bis(hydroxymethyl)butyl laurate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.
Biodegradable Materials: The compound is utilized in the development of biodegradable plastics and materials.
Cosmetics and Personal Care: It is used as an emollient and conditioning agent in various cosmetic formulations.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,2-bis(hydroxymethyl)butyl laurate depends on its application. In polymer chemistry, it acts as a building block for the formation of polymers through esterification and polymerization reactions. In cosmetics, it functions as an emollient by forming a protective layer on the skin, reducing water loss, and providing a smooth texture.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propyl laurate: Similar structure but with a propyl group instead of a butyl group.
Trimethylolpropane monolaurate: Contains three hydroxyl groups and is used in similar applications.
Uniqueness
2,2-Bis(hydroxymethyl)butyl laurate is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its ability to form biodegradable polymers and its use in various industrial applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
64131-20-0 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl dodecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-5-6-7-8-9-10-11-12-13-17(21)22-16-18(4-2,14-19)15-20/h19-20H,3-16H2,1-2H3 |
InChI Key |
IULPAYQOTQCFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



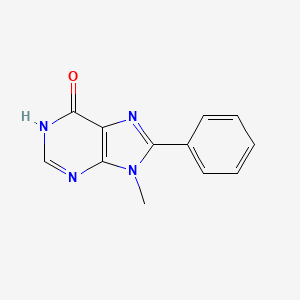
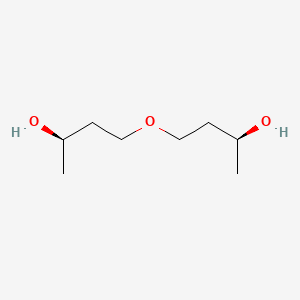
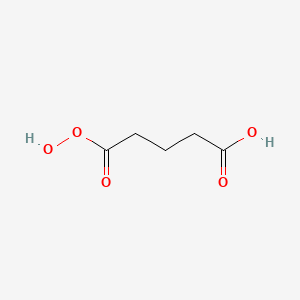


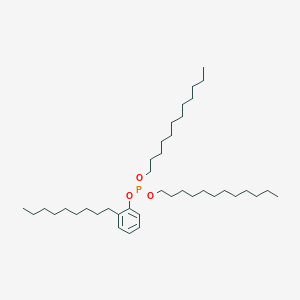
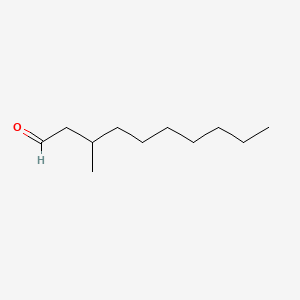
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
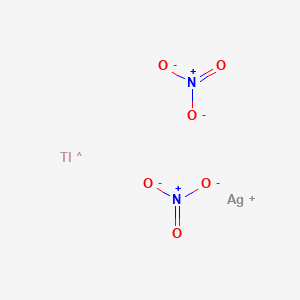
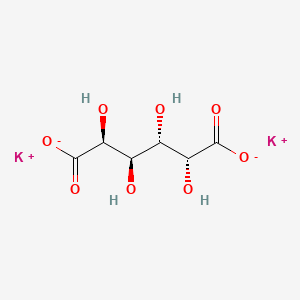

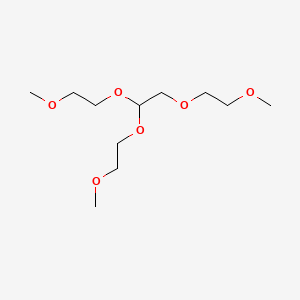
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
